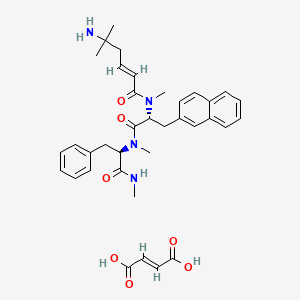

Tabimorelin (hemifumarate)

説明

Historical Context and Discovery in Peptide Mimicry Research

The journey to discovering Tabimorelin is rooted in the study of growth hormone secretagogues (GHSs), which are substances that stimulate the release of GH. oup.comnih.gov In the late 1970s, researchers developed synthetic opioid peptide derivatives, like GHRP-6, that could trigger GH release. nih.gov This occurred before the discovery of ghrelin, the natural ligand for the GHSR. oup.comnih.gov

The subsequent cloning of the GHSR in 1996 spurred the development of non-peptide agonists. nih.gov Tabimorelin was developed by Novo Nordisk and is considered a pseudo-peptide, derived from the truncation of ipamorelin, another GHS. springer.comcore.ac.uk Its design involved reducing hydrogen-bonding potential to enhance its drug-like properties. core.ac.uk This peptidomimetic approach successfully created an orally active compound that mimics the function of the endogenous peptide ghrelin. wikipedia.orgncats.io

Overview of Primary Research Foci

The primary research focus for Tabimorelin has been its function as a growth hormone secretagogue. wikipedia.orgmedchemexpress.com It has been investigated for its potential to treat growth hormone deficiency (GHD). wikipedia.orgnih.gov Studies have shown that Tabimorelin can produce sustained increases in GH and insulin-like growth factor 1 (IGF-1) levels. wikipedia.org

Beyond GHD, research has explored Tabimorelin's effects on other physiological processes due to its action as a ghrelin mimetic. These areas of investigation include:

Appetite and Metabolism: As a ghrelin receptor agonist, Tabimorelin has been studied for its potential to stimulate appetite and influence energy balance. rndsystems.comresearchgate.net Research in animal models has shown it can induce hyperphagia (excessive eating) and adiposity (body fat accumulation). rndsystems.comresearchgate.net

Hormonal Effects: While primarily stimulating GH, research has also noted transient increases in other hormones like ACTH, cortisol, and prolactin. wikipedia.orgnih.gov

Drug Metabolism: Tabimorelin has been identified as an inhibitor of the enzyme CYP3A4, a key component in the metabolism of many drugs. wikipedia.orgnih.gov This has led to studies investigating its potential for drug-drug interactions. nih.gov

Detailed Research Findings

Effects on Growth Hormone and IGF-1

Clinical studies in healthy male volunteers demonstrated that single oral doses of Tabimorelin significantly increased both the maximal concentration and the 24-hour area under the curve for GH compared to placebo, particularly at higher doses. nih.gov Furthermore, significant increases in IGF-1 levels were observed at the highest tested doses. nih.gov

| Parameter | Effect of Tabimorelin | Citation |

| Growth Hormone (GH) | Significant increase in maximal concentration and 24h AUC | nih.gov |

| Insulin-Like Growth Factor 1 (IGF-1) | Significant increase at higher doses | nih.gov |

Effects on Appetite and Body Composition in Animal Models

In a study using rats, Tabimorelin treatment led to increased food intake and body weight gain in lean control rats. researchgate.net This was associated with changes in hypothalamic neuropeptides that regulate appetite, specifically an increase in neuropeptide Y (NPY) mRNA and a decrease in pro-opiomelanocortin (POMC) mRNA. researchgate.net However, these effects on appetite and body fat were not observed in leptin-signaling-deficient rats, suggesting that the orexigenic (appetite-stimulating) and adipogenic effects of Tabimorelin are dependent on intact leptin signaling pathways. researchgate.net

| Animal Model | Effect of Tabimorelin on Food Intake | Effect of Tabimorelin on Body Weight | Citation |

| Lean Control Rats | Increased | Increased | researchgate.net |

| Leptin-Signaling-Deficient ZDF Rats | No significant increase | No significant increase | researchgate.net |

Interaction with Cytochrome P450 3A4

Research has established that Tabimorelin is a mechanism-based inhibitor of CYP3A4. nih.govebi.ac.uk A clinical study investigating the interaction between Tabimorelin and midazolam (a known CYP3A4 substrate) found that co-administration significantly increased the plasma concentration of midazolam. nih.gov This finding highlights the potential for Tabimorelin to alter the metabolism of other drugs that are processed by this enzyme. nih.gov

| Interacting Drug | Effect of Co-administration with Tabimorelin | Citation |

| Midazolam | Significant increase in plasma concentration | nih.gov |

Structure

3D Structure of Parent

特性

分子式 |

C36H44N4O7 |

|---|---|

分子量 |

644.8 g/mol |

IUPAC名 |

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C32H40N4O3.C4H4O4/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b16-11+;2-1+/t27-,28-;/m1./s1 |

InChIキー |

ZAMFSXBNVAXUFA-MQPYLJKMSA-N |

異性体SMILES |

CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

Chemical Synthesis and Structural Research

Synthetic Pathways and Methodologies

The precise, step-by-step synthesis of Tabimorelin (hemifumarate) is proprietary to its developer, Novo Nordisk. However, the synthesis of such complex peptidomimetic molecules generally follows established principles of medicinal and organic chemistry, often involving a multi-step sequence combining both peptide and traditional organic synthesis techniques.

The general approach for this class of compounds, which are structurally derived from amino acids, typically involves:

Solid-Phase or Solution-Phase Peptide Synthesis: To construct the core amino acid backbone. For related compounds like Macimorelin, solid-phase peptide synthesis (SPPS) is employed. orientjchem.org This technique involves sequentially coupling amino acids on a solid resin support, using protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) to control the reaction at specific sites. orientjchem.org

Amide Bond Formation: The creation of amide linkages between the amino acid components is crucial. This is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or boric acid to facilitate the reaction between a carboxylic acid and an amine.

Introduction of Non-Peptidic Moieties: A key feature of Tabimorelin is its non-peptidic C-terminal cap, the (2E)-5-Amino-5-methyl-1-oxo-2-hexenyl group. This moiety is introduced through standard organic reactions, likely involving the acylation of the N-terminal amine of the peptide-like core.

Purification and Salt Formation: After cleavage from the resin (if SPPS is used) and removal of all protecting groups, the crude product is purified, typically using High-Performance Liquid Chromatography (HPLC). The final step involves reacting the purified base with fumaric acid to form the stable hemifumarate salt.

This combination of techniques allows for the efficient and controlled construction of a complex molecule that incorporates both natural amino acid-derived structures and synthetic, non-peptidic elements to enhance its drug-like properties.

Advanced Structural Elucidation Techniques

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the exact molecular weight of a compound, allowing for the confirmation of its elemental formula. Tandem mass spectrometry (MS/MS) is further used to analyze the fragmentation pattern of the molecule. By breaking the molecule into smaller, charged fragments, scientists can piece together its structural components, confirming the sequence of the amino acid-like residues and the structure of the N- and C-terminal modifications. Studies analyzing Tabimorelin and its metabolites have utilized liquid chromatography coupled with mass spectrometry (LC/MS) for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise three-dimensional structure of a molecule in solution.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR: Provides similar information for carbon atoms.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. These techniques reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assembly of the molecular skeleton.

While specific NMR data for the parent Tabimorelin compound is not widely published, the application of ¹H NMR has been noted in the structural analysis of its metabolites, demonstrating its use in the characterization of this chemical family.

Table 1: Physicochemical Properties of Tabimorelin

| Property | Data |

|---|---|

| Chemical Formula (Base) | C₃₂H₄₀N₄O₃ |

| Molecular Weight (Base) | 528.70 g/mol |

| Chemical Formula (Hemifumarate) | C₃₂H₄₀N₄O₃ · ½C₄H₄O₄ |

| Molecular Weight (Hemifumarate) | 586.73 g/mol |

| CAS Number (Base) | 193079-69-5 |

| CAS Number (Hemifumarate) | 242143-80-2 |

Derivatization and Analogue Development for Research

The development of Tabimorelin is part of a broader research effort to create analogues and derivatives of growth hormone secretagogues for various scientific purposes. This includes enhancing therapeutic properties and creating tools for biological research.

One key area of analogue development is for diagnostic imaging. Researchers have designed and synthesized derivatives of peptidomimetic GHSs for use in Positron Emission Tomography (PET) imaging. This involves modifying the parent structure to incorporate a positron-emitting isotope, such as fluorine-18. For example, analogues of the peptidomimetic G-7039, a related GHS, were synthesized with 4-fluorobenzoyl groups to test their suitability as PET probes for imaging the ghrelin receptor, which is overexpressed in certain diseases.

Another major goal of derivatization is to improve the metabolic stability and pharmacokinetic profile of the compound. By identifying "soft spots" in a molecule that are prone to metabolic degradation, chemists can make targeted structural modifications. This can include replacing natural amino acids with unnatural ones or modifying the peptide backbone, for instance, through N-methylation, to increase resistance to enzymatic cleavage. These strategies aim to create analogues with longer half-lives and improved bioavailability.

The creation of Tabimorelin is a prime example of peptidomimetic design, a strategy in medicinal chemistry that aims to develop small, non-peptide molecules that mimic the biological activity of a natural peptide. This approach seeks to overcome the inherent limitations of peptide drugs, such as poor oral bioavailability and rapid degradation by proteases.

The development of Tabimorelin and other GHSs originated from studies of Growth Hormone-Releasing Peptides (GHRPs), such as GHRP-6 (His-d-Trp-Ala-Trp-d-Phe-Lys-NH₂). Initial research identified that the core activity of GHRP-6 resided in the d-Trp-Ala-Trp-d-Phe fragment. The key design principles involved:

Identifying the Pharmacophore: Researchers determined that the spatial arrangement of the aromatic side chains of the tryptophan and phenylalanine residues was critical for binding to the GHS receptor.

Scaffold Hopping: The peptide backbone was replaced with various non-peptidic scaffolds, such as benzolactams and spiroindolines, that could orient the crucial side chains in the correct conformation for receptor activation.

Bioisosteric Replacement: Functional groups were replaced with others that have similar physical or chemical properties to optimize potency, selectivity, and pharmacokinetic properties.

Iterative Optimization: Tabimorelin itself was developed through the optimization of a previous GHS, Ipamorelin. This iterative process of synthesis and biological testing allowed for fine-tuning of the structure to achieve high potency and oral activity, ultimately leading to the discovery of Tabimorelin as a clinical candidate.

Molecular and Cellular Pharmacology

Ghrelin Receptor (GHS-R1a) Agonism

Tabimorelin functions as a potent agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. nih.govevotec.com This receptor is the endogenous target of ghrelin, a peptide hormone primarily produced in the stomach that plays a crucial role in regulating growth hormone (GH) release, appetite, and energy balance. evotec.comresearchgate.net Tabimorelin mimics the action of ghrelin, binding to and activating GHS-R1a. nih.gov

Studies have characterized the binding affinity of Tabimorelin for the human recombinant GHS-R1a. The compound demonstrates a potent binding affinity with an equilibrium inhibition constant (Kᵢ) of 50 nM. nih.govnih.gov This indicates a strong interaction between Tabimorelin and the ghrelin receptor, underlying its efficacy as an agonist.

| Compound | Receptor | Parameter | Value |

| Tabimorelin | Human recombinant GHS-R1a | Kᵢ | 50 nM |

The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation, can initiate multiple intracellular signaling cascades. nih.gov Activation of the GHS-R1a by an agonist typically leads to the engagement of several G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o, as well as β-arrestin-dependent pathways. nih.govacs.org While detailed studies specifically delineating the downstream pathways activated by Tabimorelin are not extensively published, its potent agonism suggests it likely engages these canonical GHS-R1a signaling pathways to exert its effects. The Gαq/11 pathway, for instance, is primarily associated with the stimulation of growth hormone secretion. nih.gov

In cellular models, Tabimorelin has demonstrated its function as a growth hormone secretagogue. In studies using primary cultures of rat pituitary cells, Tabimorelin stimulated the release of growth hormone with a half-maximal effective concentration (EC₅₀) value of 2.7 nM. nih.govnih.gov This potent in vitro activity highlights its direct action on pituitary cells to induce GH secretion, a key characteristic of ghrelin mimetics.

| Cellular System | Parameter | Value |

| Rat pituitary cells | EC₅₀ (GH release) | 2.7 nM |

Cytochrome P450 (CYP3A4) Enzyme Inhibition

In addition to its primary pharmacological activity at the ghrelin receptor, Tabimorelin has been identified as an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov CYP3A4 is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of a large proportion of clinically used drugs. medsafe.govt.nz

Research has indicated that Tabimorelin is a mechanism-based inhibitor of CYP3A4. nih.govnih.gov Mechanism-based inhibition is a time-dependent, irreversible inactivation of an enzyme that occurs when the inhibitor is converted by the enzyme into a reactive metabolite. ebmconsult.com This metabolite then forms a covalent bond with the enzyme, rendering it non-functional. ebmconsult.com The inactivated enzyme must be replaced by newly synthesized protein, leading to a prolonged duration of drug-drug interactions. nih.govmedsafe.govt.nz

In vitro studies utilizing human liver microsomes were instrumental in first identifying the potential of Tabimorelin to act as a mechanism-based inhibitor of CYP3A4. nih.gov Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYPs, and are a standard model for studying drug metabolism and inhibition. evotec.compharmaron.com These assays typically involve incubating the test compound with microsomes in the presence of necessary cofactors like NADPH and monitoring the loss of enzyme activity over time. nih.gov The findings from these microsomal studies prompted further clinical investigation into the significance of this interaction. nih.gov

Exploration of Other Receptor Interactions

While Tabimorelin is primarily characterized as a potent agonist for the ghrelin/growth hormone secretagogue receptor (GHS-R1a), research indicates its broader pharmacological profile may involve interactions with other neurotransmitter systems. biosynth.comwikipedia.org These interactions are not typically characterized by direct, high-affinity binding to other receptors, but rather by indirect modulation, often through the complex interplay of its primary target, GHS-R1a, with other receptor systems.

Evidence suggests that the effects of ghrelin mimetics like Tabimorelin may extend to the cholinergic system. The activation of the ghrelin receptor can influence cholinergic neurons. mdpi.com For instance, ghrelin has been shown to directly activate cholinergic excitatory neurons in vitro. mdpi.com Furthermore, some of the physiological effects observed following the administration of ghrelin receptor ligands, such as modified feeding behaviors, may be mediated by the activation of cholinergic fibers within mesolimbic pathways. researchgate.netresearchgate.net This suggests an indirect functional relationship where Tabimorelin's primary action on GHS-R1a subsequently influences cholinergic signaling pathways.

A significant area of research points to a functional link between the ghrelin receptor and the dopaminergic system, primarily through receptor heterodimerization. Studies have shown that GHS-R1a can form heterodimers—functional receptor pairs—with the dopamine (B1211576) receptor type 2 (DRD2). wikipedia.orgnih.govwikidoc.org This physical association can alter the signaling output of DRD2, effectively linking ghrelin and dopamine signaling pathways. wikipedia.orgnih.gov This interaction is particularly relevant in brain regions associated with reward and motivation, such as the ventral tegmental area (VTA). wikipedia.orgwikidoc.org The ghrelin system's influence on the mesolimbic dopamine pathway suggests that Tabimorelin could modulate dopamine-related processes through its action on GHS-R1a:DRD2 heteromers. mdpi.comnih.gov

Similar to its interaction with the dopaminergic system, the GHS-R1a receptor targeted by Tabimorelin can form heterodimers with the serotonin (B10506) receptor type 2C (5-HT₂c). wikipedia.orgnih.govwikidoc.org The 5-HT₂c receptor is a key component in the regulation of satiety and food intake. nih.govsochob.cl The formation of GHS-R1a:5-HT₂c receptor complexes creates a direct interface between the ghrelin-mediated hunger signals and serotonin-mediated satiety signals. This interaction presents a potential mechanism by which Tabimorelin could indirectly modulate serotonergic control of appetite. nih.gov

Tabimorelin has been reported to interact with the histaminergic system, although specific details and the precise nature of this interaction are not extensively documented in current literature. biosynth.com Brain histamine (B1213489) is recognized as a modulator of several neurotransmitters and plays a role in functions such as wakefulness and the regulation of food intake, where it is often considered a satiety signal. frontiersin.org

Table 1: Summary of Tabimorelin's Interactions with Other Receptor Systems

| Neurotransmitter System | Reported Interaction | Primary Proposed Mechanism |

| Cholinergic | Yes biosynth.commdpi.comresearchgate.net | Indirect modulation following GHS-R1a activation of cholinergic neurons. mdpi.comresearchgate.net |

| Dopaminergic | Yes biosynth.comwikipedia.orgnih.gov | Indirect modulation via GHS-R1a:DRD2 receptor heterodimerization. wikipedia.orgwikidoc.orgnih.gov |

| Serotonergic | Yes biosynth.comwikipedia.orgnih.gov | Indirect modulation via GHS-R1a:5-HT₂c receptor heterodimerization. nih.govwikidoc.org |

| Histaminergic | Yes biosynth.com | Interaction reported, but specific mechanism is not well-defined. biosynth.com |

Modulation of Inflammatory Pathways

Beyond its role in hormone secretion and metabolic regulation, Tabimorelin and other ghrelin mimetics have been noted for their anti-inflammatory properties. researchgate.net This action appears to be linked to the modulation of key inflammatory signaling cascades.

Tabimorelin's anti-inflammatory effects in certain tissues, such as the gastrointestinal tract, may be attributable to its ability to inhibit the synthesis of prostaglandins (B1171923). biosynth.com Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever. wikipedia.orgrose-hulman.edu The synthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes. nih.govwikipedia.org

The mechanism by which Tabimorelin may inhibit prostaglandin (B15479496) synthesis could involve upstream regulation of major inflammatory pathways. Research suggests that ghrelin mimetics may be capable of deactivating the Nuclear Factor-kappaB (NF-κB) pathway. googleapis.com NF-κB is a pivotal transcription factor complex that controls the expression of numerous pro-inflammatory genes, including those encoding for COX enzymes. nih.govnih.gov By inhibiting the NF-κB pathway, Tabimorelin could suppress the transcription of these key enzymes, leading to a downstream reduction in prostaglandin production and a subsequent dampening of the inflammatory response.

Table 2: Proposed Anti-Inflammatory Mechanism of Tabimorelin

| Step | Pathway Component | Action of Tabimorelin | Result |

| 1 | NF-κB Pathway | Potential deactivation/inhibition. googleapis.com | Reduced expression of pro-inflammatory genes. |

| 2 | Prostaglandin Synthesis | Potential inhibition due to upstream effects on NF-κB. biosynth.com | Attenuation of inflammatory response. |

Structure Activity Relationship Sar Studies and Ligand Design

Identification of Key Pharmacophores for Receptor Selectivity and Potency

The ghrelin receptor agonists, including Tabimorelin, typically possess key pharmacophoric features that are essential for their binding and activation of the GHS-R1a. These features have been elucidated through extensive structure-activity relationship (SAR) studies.

For peptidic and peptidomimetic ghrelin agonists, the essential pharmacophores often include:

A Central Hydrophobic Motif: This feature is crucial for interacting with a hydrophobic pocket within the receptor. In Tabimorelin, the D-2-naphthylalanine residue serves as a key hydrophobic component. nih.govresearchgate.net

A Basic Amine or Guanidine Group: A positively charged group often contributes to the binding affinity. In the case of Tabimorelin, the N-terminal part of the (2E)-5-amino-5-methylhex-2-enoic acid moiety provides a basic amine. tocris.com

Specific Stereochemistry: The spatial arrangement of the atoms is critical for proper receptor fit. Tabimorelin incorporates specific stereoisomers, such as D-phenylalaninamide and D-alanyl residues, which are crucial for its activity. wikipedia.org

N-methylation: The presence of N-methyl groups on the peptide backbone, as seen in Tabimorelin, can enhance metabolic stability and influence conformation, which in turn affects potency. wikipedia.orgacs.org

Rational Design Principles for Ligand Optimization

The development of Tabimorelin and its analogues is a prime example of rational design aimed at creating orally active growth hormone secretagogues. acs.org The initial lead compounds in this class were often peptidic and suffered from poor oral bioavailability. The rational design process involved several key principles:

Peptidomimetic Approach: To overcome the limitations of peptides, a peptidomimetic strategy was employed. This involved replacing peptide bonds with more stable linkages and using unnatural amino acids to create a molecule that mimics the essential features of the endogenous ligand ghrelin but is more resistant to enzymatic degradation. researchgate.net

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved through cyclization or the incorporation of specific structural elements like the spiro-indanylpiperidine in related non-peptide agonists. oup.com

Size Reduction and Property Modulation: A key goal was to reduce the molecular size of the lead compounds while retaining potency. This involved a systematic exploration of different fragments and linkers. For instance, Novo Nordisk synthesized a wide array of Tabimorelin analogues by modifying the C-terminal carboxamide function to enhance pharmacokinetic properties. researchgate.net

An example of rational design in action is the creation of hybrids between NN703 and ipamorelin. By combining the core of NN703 with lysine (B10760008) mimetics and different hydrophobic moieties like naphthyl- or biphenylalanine, researchers were able to significantly boost in vitro and in vivo potency. nih.gov

Strategies for Enhancing Ligand Properties in Research

Several strategies have been employed in research to enhance the properties of ghrelin receptor ligands like Tabimorelin, focusing on improving potency, stability, and pharmacokinetic profiles.

Backbone Modification: N-methylation of the peptide backbone is a common strategy to increase metabolic stability by protecting amide bonds from proteolytic cleavage. acs.org This is a feature present in Tabimorelin's structure. wikipedia.org

C-Terminal Modification: As demonstrated by the development of Tabimorelin analogues, modification of the C-terminal part of the molecule can have a profound impact on pharmacological properties. Replacing the C-terminal carboxamide with hydrazides or other bioisosteres has been explored to modulate activity and pharmacokinetics. researchgate.net

Incorporation of Unnatural Amino Acids: The use of non-natural amino acids, such as the D-isomers and naphthylalanine in Tabimorelin, is a key strategy to enhance stability and potency. tocris.comresearchgate.net These modifications can also influence the ligand's interaction with the receptor.

Structure-Activity-Stability Relationship (SASR) Studies: A comprehensive approach that not only looks at the activity but also the metabolic stability of the analogues is crucial. For instance, identifying metabolic "soft spots" in a lead compound allows for targeted chemical modifications to improve its half-life. nih.gov Studies on ghrelin(1-8) analogues revealed a metabolic weak point between Leu5 and Ser6, leading to the synthesis of more stable compounds through modification at these positions. acs.orgnih.gov

The following table summarizes the activity of Tabimorelin and a related peptide agonist, GHRP-6, for comparison.

| Compound | Receptor Binding (Ki, nM) | Functional Potency (EC50, nM) |

| Tabimorelin (NN703) | 50 | 2.7 |

| GHRP-6 | ~260 | - |

Data sourced from multiple references. tocris.comoup.comrndsystems.com

Preclinical Investigations in Model Systems

In Vitro Biological Activity Assessments

Cellular Assays for Growth Hormone Release

The primary mechanism of action of Tabimorelin is the stimulation of growth hormone secretion from the pituitary gland. nih.gov This has been consistently demonstrated in in vitro studies using primary pituitary cells from rats. In these assays, Tabimorelin has shown high potency in inducing GH release.

One study reported an EC50 value of 18 nM for its GH-releasing property in a classical rat pituitary cell assay. medchemexpress.com Another study found that Tabimorelin stimulates GH release from rat pituitary cells with an EC50 value of 2.7 nM. rndsystems.comtocris.com The compound has a binding affinity (Ki) of 50 nM at the human recombinant ghrelin receptor GHS-R1a. rndsystems.comtocris.com The potency of Tabimorelin in these in vitro systems is comparable to other potent GH secretagogues. nih.gov

Table 1: In Vitro Growth Hormone Releasing Activity of Tabimorelin

| Assay System | Parameter | Value | Reference |

|---|---|---|---|

| Rat Pituitary Cell Assay | EC50 | 18 nM | medchemexpress.com |

| Rat Pituitary Cells | EC50 | 2.7 nM | rndsystems.comtocris.com |

| Human Recombinant GHS-R1a | Ki | 50 nM | rndsystems.comtocris.com |

Studies on Inflammatory Mediators in Cell Lines

The ghrelin receptor is known to be expressed on various immune cells, including monocytes and T cells. mdpi.com Ghrelin and its agonists have demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. nih.govmdpi.com Specifically, ghrelin has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNFα) in human monocytes and T cells. nih.gov While the direct effects of Tabimorelin on inflammatory mediators in specific cell lines are not extensively detailed in the provided search results, the activation of the ghrelin receptor by agonists like Tabimorelin suggests a potential role in modulating inflammatory responses. researchgate.net The inflammatory process involves a complex interplay of various cells, including macrophages, neutrophils, and lymphocytes, which release substances that mediate inflammation. veterinaryworld.org

In Vivo Non-Human Mammalian Studies

Effects on Appetite Regulation and Energy Homeostasis in Rodent Models

Tabimorelin's action as a ghrelin receptor agonist extends beyond growth hormone secretion to include significant effects on appetite and energy balance, which are key functions regulated by ghrelin. mdpi.comresearchgate.net

In studies involving lean rats, oral administration of Tabimorelin has been shown to induce hyperphagia (increased food intake) and adiposity, characterized by an increase in total fat mass and body weight gain. rndsystems.comresearchgate.net This orexigenic (appetite-stimulating) effect is a hallmark of ghrelin receptor activation. researchgate.net The increased food intake and subsequent weight gain are associated with changes in hypothalamic neuropeptides that regulate energy balance. researchgate.net Specifically, in lean rats treated with Tabimorelin, there was an observed increase in the hypothalamic mRNA expression of the anabolic neuropeptide Y (NPY) and a decrease in the expression of the catabolic pro-opiomelanocortin (POMC) mRNA. researchgate.net

To further elucidate the mechanisms underlying Tabimorelin's effects on energy homeostasis, studies have been conducted in genetically modified rodent models. One such model is the Zucker diabetic fatty (ZDF) rat, which has a mutation in the leptin receptor, leading to deficient leptin signaling. researchgate.net

In contrast to the effects observed in lean rats, treatment with Tabimorelin did not increase hyperphagia or adiposity in ZDF rats. rndsystems.comresearchgate.net This suggests that the orexigenic and adipogenic effects of Tabimorelin are dependent on intact leptin receptor signaling. researchgate.net While Tabimorelin treatment did increase the expression of NPY mRNA in the arcuate nucleus of the hypothalamus in ZDF rats, it failed to decrease the expression of POMC mRNA. researchgate.net The lack of downregulation of POMC mRNA is thought to be a key reason for the absence of Tabimorelin-induced hyperphagia and adiposity in these leptin-signaling deficient animals. researchgate.net These findings indicate that ghrelin receptor agonists like Tabimorelin exert their effects on appetite and body composition through hypothalamic pathways that require functional leptin signaling. researchgate.net

Table 2: Effects of Tabimorelin in Rodent Models

| Rodent Model | Effect on Food Intake | Effect on Adiposity | Hypothalamic NPY mRNA | Hypothalamic POMC mRNA | Reference |

|---|---|---|---|---|---|

| Lean Control Rats | Increased (Hyperphagia) | Increased | Increased | Decreased | researchgate.net |

| Zucker Diabetic Fatty (ZDF) Rats (Leptin-signaling deficient) | No Increase | No Increase | Increased | No Change | researchgate.net |

Metabolic Effects in Preclinical Animal Models

One of the prominent findings is that Tabimorelin induces hyperphagia, an increase in food intake, and subsequent adiposity in lean rat models. tocris.com However, this effect was not observed in leptin-signaling-deficient Zucker Diabetic Fatty (ZDF) rats, suggesting that the orexigenic and adipogenic effects of Tabimorelin are dependent on a functional leptin signaling pathway. tocris.com

Long-term administration studies have further substantiated the impact of Tabimorelin on metabolism. In a 14-day study, daily oral administration of Tabimorelin to rats resulted in a significant and sustained increase in body weight gain compared to the vehicle-treated control group. researchgate.net The anabolic effect was evident from the first day of treatment and continued throughout the study period, indicating a lasting biological effect on body weight. researchgate.netgoogle.com

Table 1: Effect of 14-Day Oral Administration of Tabimorelin on Body Weight Gain in Rats

| Treatment Group | Duration of Study | Observation | Reference |

| Tabimorelin | 14 days | Significant increase in body weight gain | researchgate.netgoogle.com |

| Vehicle | 14 days | Normal body weight gain | researchgate.netgoogle.com |

Influence on Gastrointestinal Physiology in Animal Models

The ghrelin receptor is known to be present in the gastrointestinal (GI) tract of both rodents and humans, where it plays a role in modulating gut motility. nih.gov Ghrelin and various synthetic ghrelin receptor agonists have demonstrated prokinetic effects, such as accelerating gastric emptying. nih.govnih.gov For instance, ghrelin, GHRP-6, and capromorelin (B1582104) have been shown to accelerate the gastric emptying of solids in mice. nih.gov

While Tabimorelin is a potent ghrelin receptor agonist, specific preclinical studies detailing its direct effects on gastrointestinal functions like gastric emptying, intestinal transit, or gastric acid secretion in animal models are not extensively documented in publicly available literature. The primary focus of its development was on its growth hormone-releasing properties. wikipedia.orggoogle.com However, whole-body autoradiography studies in rats following intravenous administration of radiolabeled Tabimorelin (NN703) have shown a notable accumulation of the compound in the glandular part of the stomach. This region of the stomach is the primary site of the synthesis and secretion of ghrelin, the endogenous ligand for the receptor that Tabimorelin targets.

Other Systemic Biological Effects in Animal Models

Beyond its metabolic effects, preclinical studies have characterized other systemic biological actions of Tabimorelin, most notably its potent stimulation of growth hormone (GH) secretion. This effect has been consistently observed across different animal species.

In vitro studies using rat pituitary cells demonstrated that Tabimorelin stimulates the release of GH in a dose-dependent manner. researchgate.net In vivo investigations have confirmed this potent secretagogue activity in larger animal models as well.

In swine, intravenous administration of Tabimorelin led to a significant release of GH. researchgate.nettesisenred.net The compound was found to have a high degree of specificity for GH release in this model. tesisenred.net Similarly, in beagle dogs, both intravenous and oral administration of Tabimorelin resulted in a dose-dependent increase in plasma GH concentrations. researchgate.nettesisenred.net

In addition to its effects on the somatotropic axis, Tabimorelin has been shown to have a transient influence on other hormones. In swine, administration of Tabimorelin was associated with a modest, non-dose-dependent increase in cortisol levels. researchgate.nettesisenred.net

Table 2: Systemic Endocrine Effects of Tabimorelin in Preclinical Animal Models

| Animal Model | Hormone Measured | Observed Effect | Reference |

| Rat (in vitro) | Growth Hormone (GH) | Dose-dependent stimulation of release | researchgate.net |

| Swine | Growth Hormone (GH) | Potent stimulation of release | researchgate.nettesisenred.net |

| Swine | Cortisol | Modest, non-dose-dependent increase | researchgate.nettesisenred.net |

| Beagle Dog | Growth Hormone (GH) | Dose-dependent increase in plasma concentration | researchgate.nettesisenred.net |

Metabolism and Biotransformation Research

Identification and Characterization of Metabolites in Preclinical Samples

Research into the metabolic profile of Tabimorelin has led to the identification of multiple metabolites in preclinical studies. A significant study involving the administration of Tabimorelin to rats resulted in the preliminary identification of 13 metabolites in urine samples. researchgate.netresearchgate.netwada-ama.org Of these, seven major metabolites underwent in-depth characterization, providing crucial insights into the biotransformation of the parent compound. researchgate.netresearchgate.netwada-ama.org

These investigations utilized high-resolution mass spectrometry to analyze urine samples collected after oral administration of the compound. researchgate.netwada-ama.org The characterization of these metabolites is essential for understanding the drug's metabolic clearance and for potential applications in analytical testing. researchgate.net

While the exact structures of all 13 metabolites are not fully elucidated in publicly available literature, the identification of a significant number of biotransformation products indicates that Tabimorelin undergoes extensive metabolism in vivo.

Table 1: Summary of Preclinical Metabolite Identification for Tabimorelin

| Parameter | Finding | Source(s) |

| Total Metabolites Identified (Rat Urine) | 13 | researchgate.netresearchgate.netwada-ama.org |

| Major Metabolites Characterized | 7 | researchgate.netresearchgate.netwada-ama.org |

| Analytical Method | High-Resolution Mass Spectrometry | researchgate.netwada-ama.org |

In Vitro Metabolic Stability and Enzyme Kinetics

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, including its half-life and clearance. srce.hrif-pan.krakow.pl In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing metabolic stability and identifying the enzymes involved in a drug's metabolism. srce.hrnih.gov

For Tabimorelin, a key finding is its role as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. medchemexpress.commedchemexpress.comwikipedia.org This has significant implications for its own metabolism and for potential drug-drug interactions with other compounds metabolized by this enzyme. wikipedia.org Clinical studies have been conducted to investigate the pharmacokinetic interaction between Tabimorelin and midazolam, a known CYP3A4 substrate, confirming the inhibitory effect of Tabimorelin on this enzyme. medchemexpress.comwikipedia.org

The specific kinetic parameters of this inhibition, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are crucial for quantifying the potency of the interaction. While the potent inhibitory nature of Tabimorelin towards CYP3A4 is established, precise kinetic values are not consistently reported in the public domain. The determination of these values is a key aspect of in vitro enzyme kinetic studies. evotec.commdpi.com

Table 2: In Vitro Enzyme Interaction Profile of Tabimorelin

| Enzyme | Interaction | Significance | Source(s) |

| Cytochrome P450 3A4 (CYP3A4) | Potent Inhibitor | Potential for drug-drug interactions; influences its own metabolism. | medchemexpress.commedchemexpress.comwikipedia.org |

Pathways of Biotransformation

The biotransformation of a xenobiotic is the process by which it is chemically modified by the body to facilitate its elimination. nih.gov Based on the available data, the primary pathway for Tabimorelin metabolism involves the cytochrome P450 system, with a significant contribution from the CYP3A4 isoenzyme. medchemexpress.comwikipedia.org The fact that Tabimorelin is an inhibitor of CYP3A4 suggests that it is also likely a substrate for this enzyme.

The identification of 13 distinct metabolites in preclinical studies points towards a complex biotransformation network. researchgate.netresearchgate.netwada-ama.org While the specific reactions have not been fully detailed, common metabolic transformations for peptide-like molecules include hydroxylation, N-oxidation, and other oxidative reactions catalyzed by CYP enzymes. researchgate.net The characterization of the seven major metabolites would provide a clearer picture of these specific pathways.

The inhibition of its own metabolic pathway (CYP3A4) can lead to non-linear pharmacokinetics, where an increase in dose does not produce a proportional increase in plasma concentration. This auto-inhibition is a critical aspect of Tabimorelin's metabolic profile.

Advanced Analytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of Tabimorelin. dshs-koeln.debiosynth.com Its high sensitivity and selectivity make it ideal for quantifying trace amounts of the compound and identifying its biotransformation products in biological matrices. biosynth.com

The development of robust LC-MS/MS methods is essential for studying the metabolic fate of Tabimorelin. Research efforts have focused on creating multi-analyte screening procedures capable of detecting Tabimorelin alongside other ghrelin mimetics. researchgate.net These methods often employ high-resolution mass spectrometry (HRMS), which provides accurate mass measurements that are critical for the identification of unknown metabolites. dshs-koeln.deresearchgate.net

In comprehensive studies, the biotransformation of Tabimorelin has been investigated, leading to the preliminary identification of 13 different metabolites. researchgate.net The characterization of these metabolites is vital as they can serve as long-term markers of administration. Method validation for these analytical procedures typically assesses parameters such as the limit of detection (LOD) and limit of identification (LOI), with established WADA-compliant procedures achieving LODs in the sub-ng/mL range for Tabimorelin in human urine and blood. researchgate.net For instance, one method reported an LOD for Tabimorelin between 0.02-0.60 ng/mL. researchgate.net

The table below summarizes typical parameters used in LC-MS/MS method development for the analysis of Tabimorelin and similar growth hormone secretagogues.

| Parameter | Description | Example Application | Citation |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) | Separation of Tabimorelin and its metabolites from endogenous matrix components. | dshs-koeln.de |

| Stationary Phase | C18 reversed-phase column (e.g., Acquity UPLC® BEH C18) | Commonly used for separating non-peptidic and small peptide compounds like Tabimorelin. | dshs-koeln.de |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1-1% acetic or formic acid). | Provides effective separation and good peak shape for the analytes. | dshs-koeln.deresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI) in positive mode. | Efficiently ionizes Tabimorelin, often forming [M+H]+ and [M+2H]2+ ions. | dshs-koeln.de |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap). | QqQ is used for sensitive targeted quantification, while HRMS is used for metabolite identification. | dshs-koeln.deresearchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) or Full Scan with data-dependent MS/MS. | SRM for targeted analysis; Full Scan/ddMS2 for untargeted screening and metabolite discovery. | dshs-koeln.de |

Effective sample preparation is critical to remove interfering substances from biological matrices like urine and plasma, thereby enhancing the accuracy and sensitivity of LC-MS/MS analysis. oup.com For Tabimorelin and related compounds, several extraction strategies have been evaluated and implemented. researchgate.net

Solid-Phase Extraction (SPE): This is a widely used and effective technique for the extraction and purification of small peptides and their mimetics from urine and plasma. mdpi.comrsc.org Specifically, mixed-mode or weak cation-exchange (WCX) SPE cartridges are frequently employed. researchgate.nettocris.com The WCX sorbent effectively retains basic compounds like Tabimorelin while allowing unwanted matrix components to be washed away. researchgate.net

Protein Precipitation (PPT): For plasma samples, protein precipitation is a common first step to remove high-abundance proteins that can interfere with analysis and damage chromatographic columns. researchgate.netmdpi.com This is typically achieved by adding an organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) to the sample. researchgate.netacs.org While simple, this method may be less clean than SPE. acs.org

Dilute-and-Inject: In some applications, a "dilute-and-inject" approach offers the simplest sample preparation. researchgate.net The sample is simply diluted with an appropriate solvent and directly injected into the LC-MS/MS system. This method is fast and high-throughput but may suffer from significant matrix effects and is generally less sensitive than methods involving an extraction step.

The table below compares these common sample preparation techniques.

| Technique | Principle | Application for Tabimorelin | Advantages | Disadvantages | Citation |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent (e.g., WCX) and eluted with a specific solvent. | Extraction from urine and plasma for sensitive detection. | High recovery and purity, reduces matrix effects. | More time-consuming and costly than other methods. | researchgate.netrsc.org |

| Protein Precipitation (PPT) | Proteins are denatured and precipitated out of solution using solvents or acids. | Pre-treatment of plasma or serum samples. | Simple, fast, and inexpensive. | May result in co-precipitation of analytes; less clean extract than SPE. | researchgate.netmdpi.com |

| Dilute-and-Inject | Sample is diluted with a solvent before direct injection. | High-throughput screening where maximum sensitivity is not required. | Very fast, simple, minimizes analyte loss from extraction steps. | Prone to significant matrix effects, lower sensitivity. | researchgate.net |

Spectroscopic and Chromatographic Techniques for Research Material Characterization

The characterization of a research material like Tabimorelin hemifumarate requires a suite of analytical techniques to confirm its identity, structure, and purity. nih.gov While LC-MS is central, other chromatographic and spectroscopic methods play vital roles.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), often with UV detection, is a standard method for determining the purity of a synthesized batch of Tabimorelin. nih.govgoogle.com By analyzing the chromatogram, the area of the main peak corresponding to Tabimorelin can be compared to the areas of any impurity peaks, allowing for a quantitative assessment of purity (e.g., ≥98%). nih.gov

Spectroscopic Techniques:

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition of Tabimorelin. dshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unequivocal structure elucidation. While a full NMR analysis of Tabimorelin is not detailed in the reviewed literature, the analysis of metabolites of analogous ghrelin mimetics highlights its utility. For instance, while ¹H NMR was found to be insufficient for unambiguous structure determination of a metabolite, ¹³C NMR analysis of a biosynthetically generated sample provided a definitive structural assignment. researchgate.net For the primary research material, both ¹H and ¹³C NMR would be used to confirm the chemical structure, ensuring all atoms are correctly placed and bonded.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. An IR spectrum of Tabimorelin would show characteristic absorption bands for its amide, amine, aromatic, and alkene functionalities, serving as a fingerprint for the compound's identity.

Research on Coordination Complex Formation for Analytical Purposes

The formation of coordination complexes with metal ions represents an advanced strategy to enhance the analytical detection of certain molecules. This approach involves the chelation of a metal ion by a polydentate ligand, which in this context would be the drug molecule itself.

While specific research detailing the formation of Tabimorelin coordination complexes purely for analytical quantification is limited, the principle has been successfully applied to analogous growth hormone-releasing peptides (GHRPs). A technique known as Coordination Ion Spray Mass Spectrometry (CIS-MS) utilizes the formation of stable, positively charged complexes between analytes and metal ions (e.g., potassium, lithium, silver) to improve detection. google.com A study demonstrated that using CIS-MS improved the limit of detection (LOD) and lower limit of quantification (LLOQ) for GHRP-2 and GHRP-6 in urine samples compared to conventional ESI-MS. google.com Given the structural similarities and the presence of potential metal-binding sites (amide oxygens, nitrogens) in Tabimorelin, it is plausible that this technique could be adapted to enhance its detection sensitivity.

Furthermore, the formation of metal complexes is a well-established strategy for creating imaging agents. Research on other ghrelin analogues has involved creating technetium-99m labeled peptide complexes for use as diagnostic radiopharmaceuticals in Positron Emission Tomography (PET) imaging, demonstrating the molecule's capacity to act as a ligand for metal ions.

Theoretical and Mechanistic Therapeutic Potential Preclinical Focus

Modulation of the Somatotropic Axis for Research Applications

The somatotropic axis, primarily composed of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), is a major regulator of somatic growth and metabolism. nih.govnih.govplos.org Tabimorelin, as a GH secretagogue, directly interacts with this axis. wikipedia.org

Investigating Potential in Growth-Related Research Models

Preclinical studies have utilized Tabimorelin to investigate its effects on growth-related parameters. As a ghrelin receptor agonist, Tabimorelin stimulates the release of GH from pituitary cells. tocris.comrndsystems.com This action leads to subsequent increases in circulating levels of both GH and IGF-1. wikipedia.org In a 14-day study involving rats, daily oral administration of Tabimorelin resulted in a significant increase in body weight gain compared to a vehicle-treated group, demonstrating a long-term biological effect.

Interactive Data Table: Preclinical Effects of Tabimorelin on Growth-Related Parameters

| Parameter | Observation | Species | Reference |

| GH Release | Stimulates GH release from pituitary cells with an EC50 value of 2.7 nM. | Rat | tocris.comrndsystems.com |

| Body Weight | Significantly increased body weight gain after 14 days of daily oral administration. | Rat |

Investigating Roles in Metabolic Pathway Regulation

The influence of Tabimorelin extends to the regulation of metabolic pathways, a key area of investigation in preclinical models. Research has shown that Tabimorelin can induce hyperphagia (excessive eating) and adiposity (body fat accumulation) in lean rats. tocris.comrndsystems.com However, these effects were notably diminished in leptin signaling-deficient Zucker Diabetic Fatty (ZDF) rats, suggesting an interaction with leptin-mediated pathways in its metabolic actions. tocris.comrndsystems.com The compound's ability to modulate appetite and energy balance makes it a valuable tool for studying the complex interplay of hormones in metabolic regulation. researchgate.net

Potential Immunomodulatory Mechanisms in Research

Emerging evidence from preclinical research suggests that ghrelin and its mimetics, such as Tabimorelin, may possess immunomodulatory properties. researchgate.netnih.gov Ghrelin has been shown to have anti-inflammatory effects and may play a role in regulating cytokine release. nih.gov It has also been demonstrated to promote the development of lymphocytes in the bone marrow and thymus. nih.gov

Studies on Thymic Cell Production from Pluripotent Stem Cells

The thymus gland is crucial for the development of a functional adaptive immune system. nih.govnih.gov Research into the generation of thymic epithelial cells from pluripotent stem cells is an active area of investigation, with the goal of creating platforms for studying immune development and for potential therapeutic applications. nih.govnih.govregmednet.com While direct studies involving Tabimorelin in this specific context are not widely documented, the known immunomodulatory effects of ghrelin suggest a potential area for future research. nih.gov The ability to generate patient-derived thymic cells could provide a valuable tool for understanding and potentially modulating immune responses. nih.gov

Exploration of Neurobiological Effects in Preclinical Contexts

The ghrelin system, which Tabimorelin activates, has established roles in various neurobiological processes beyond appetite regulation. nih.gov The ghrelin receptor is expressed in areas of the brain associated with reward and motivation. researchgate.net Preclinical studies have explored the neurobiological effects of ghrelin and its agonists, indicating potential influences on mood and motor function, possibly through interactions with receptors for neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). biosynth.com While specific preclinical studies focusing solely on the neurobiological effects of Tabimorelin are limited, its action as a ghrelin mimetic points to its potential as a research tool in neuroscience to investigate these pathways. biosynth.comclinicaltrials.gov

Comparative Pharmacology and Ligand Profiling

Comparison with Endogenous Ghrelin and Other Ghrelin Receptor Agonists

Tabimorelin acts as an agonist at the ghrelin/growth hormone secretagogue receptor (GHSR), mimicking the effects of the endogenous ligand, ghrelin. wikipedia.org Ghrelin is a 28-amino acid peptide hormone primarily secreted by the stomach that plays a crucial role in stimulating growth hormone (GH) release and regulating appetite and energy balance. core.ac.uktocris.com

In comparison to endogenous ghrelin, Tabimorelin is a pseudo-peptide that is orally active. core.ac.uk While ghrelin has a relatively short half-life, synthetic agonists like Tabimorelin are designed for improved oral bioavailability and longer duration of action. nih.gov

Several other synthetic ghrelin receptor agonists have been developed, including both peptidic and non-peptidic compounds. wikipedia.orgresearchgate.net These include Anamorelin, Capromorelin (B1582104), Ipamorelin, and Macimorelin. nih.govicc-cricket.com Like Tabimorelin, these compounds stimulate GH release by activating the GHSR. core.ac.uknih.gov For instance, in vitro studies have shown that Tabimorelin stimulates GH release from rat pituitary cells with a potency and efficacy similar to GHRP-6, another synthetic ghrelin agonist. researchgate.net

Table 1: Comparison of Ghrelin Receptor Agonists

| Compound | Type | Key Characteristics |

|---|---|---|

| Ghrelin | Endogenous Peptide | Primary endogenous ligand for the GHSR; regulates GH and appetite. core.ac.uktocris.com |

| Tabimorelin | Pseudo-peptide | Orally active; potent GH secretagogue. core.ac.uk |

| Anamorelin | Small Molecule | Orally active; investigated for cancer cachexia. nih.gov |

| Capromorelin | Small Molecule | Orally active; stimulates appetite. nih.gov |

| Ipamorelin | Pentapeptide | Potent and selective GH secretagogue. core.ac.uk |

| Macimorelin | Small Molecule | Orally active; used for diagnosis of GH deficiency. nih.gov |

Differential Receptor Selectivity and Potency Profiles

Tabimorelin is a potent agonist of the ghrelin receptor (GHS-R1a), with a reported Ki of 50 nM at the human recombinant GHS-R1a. tocris.comrndsystems.com It stimulates GH release from rat pituitary cells with an EC50 value of 2.7 nM. tocris.comrndsystems.com

While Tabimorelin is a potent GHSR agonist, it also appears to exhibit some degree of selectivity. Early studies indicated that a single oral dose of Tabimorelin did not stimulate the secretion of other pituitary hormones such as ACTH, LH, FSH, TSH, or prolactin. core.ac.uk However, other reports suggest it can cause transient increases in ACTH, cortisol, and prolactin levels. wikipedia.org This contrasts with some other ghrelin agonists like ipamorelin, which is noted for its high selectivity for GH release without significantly affecting other hormones. core.ac.uk

The binding affinity and functional activity of various ghrelin receptor ligands can differ. For example, while ghrelin itself has a high affinity for the GHSR, with a Ki of 0.53 ± 0.03 nM, the affinities of synthetic agonists can vary. oncotarget.com The potency and efficacy of Tabimorelin on GH release have been determined to be 155+/-23 nmol/kg and 91+/-7 ng GH/ml plasma, respectively, in animal models. researchgate.net

Comparative Analysis with Other CYP3A4 Modulators

A significant aspect of Tabimorelin's pharmacological profile is its interaction with the cytochrome P450 3A4 (CYP3A4) enzyme system. wikipedia.org CYP3A4 is a crucial enzyme involved in the metabolism of a large number of therapeutic drugs. nih.govtandfonline.com

In vitro studies using human liver microsomes have shown that Tabimorelin is a mechanism-based inhibitor of CYP3A4. nih.gov This means that it can irreversibly inactivate the enzyme, which can lead to significant drug-drug interactions. nih.govtandfonline.com Mechanism-based inhibitors often have a more pronounced and longer-lasting effect than reversible inhibitors. nih.govtandfonline.com

A clinical study investigating the interaction between Tabimorelin and midazolam, a known CYP3A4 substrate, confirmed this inhibitory effect in humans. nih.gov A single dose of Tabimorelin increased the area under the curve (AUC) of midazolam by 64%. nih.gov This is a clinically significant interaction that highlights the potential for Tabimorelin to alter the pharmacokinetics of co-administered drugs that are metabolized by CYP3A4. nih.gov

The inhibitory effect of Tabimorelin on CYP3A4 is an important consideration that distinguishes it from some other ghrelin receptor agonists for which such strong inhibitory effects have not been reported. The modulation of CYP3A4 by various drugs is a complex area, with compounds acting as inhibitors, inducers, or both. nih.govwikipedia.org The mechanism-based inhibition by Tabimorelin places it in a category of drugs that require careful consideration regarding potential drug interactions. nih.gov

Future Directions and Research Challenges

Elucidation of Complete Signaling Cascades

The binding of Tabimorelin to the GHSR triggers a cascade of intracellular events. While the initial steps involving G-protein coupling are partially understood, the complete signaling network remains to be fully elucidated. The GHSR can couple to different G-proteins, including Gq/11 and Gi/o, leading to distinct physiological outcomes. nih.govacs.org For instance, Gq/11 signaling is primarily linked to appetite stimulation, whereas Gi signaling has been associated with effects on glucose-induced insulin (B600854) release. nih.gov

Future research must focus on mapping the entirety of these signaling pathways. This includes identifying all the downstream effectors, second messengers, and protein-protein interactions that are modulated by Tabimorelin. A significant challenge lies in the fact that different ligands can induce "biased signaling," preferentially activating one pathway over another. pnas.org Understanding how Tabimorelin's structure influences this bias is a critical area for investigation and could lead to the design of more specific and effective therapeutic agents. pnas.orgnih.gov

Discovery of Novel Biological Targets and Off-Target Interactions

While the GHSR is the primary target of Tabimorelin, the possibility of other biological targets and off-target interactions cannot be discounted. Identifying these interactions is essential for a comprehensive understanding of Tabimorelin's pharmacological profile. For example, Tabimorelin has been found to be an inhibitor of the CYP3A4 enzyme, which could lead to drug-drug interactions. wikipedia.orgnih.gov

Future investigations should employ a multi-pronged approach, including proteomic and genomic screening techniques, to identify novel binding partners and downstream regulated genes. A significant challenge in this area is distinguishing between direct effects of Tabimorelin and indirect consequences of GHSR activation. The pleiotropic effects of ghrelin itself, which Tabimorelin mimics, involve a wide range of physiological processes beyond GH secretion, such as gut motility, inflammation, and cardiovascular function, suggesting a complex network of potential interactions. nih.govnih.govmdpi.com

Development of Advanced In Vitro and In Vivo Research Models

To further probe the mechanisms of Tabimorelin, the development of more sophisticated research models is imperative.

In Vitro Models: Current in vitro studies often utilize cell lines overexpressing the GHSR. unipd.it While useful, these models may not fully recapitulate the complex cellular environment of native tissues. Future in vitro research could benefit from:

Primary cell cultures from relevant tissues like the pituitary, hypothalamus, and pancreas to study cell-type-specific responses. guidetopharmacology.org

3D organoid cultures that mimic the architecture and function of tissues, providing a more physiologically relevant context.

Reconstituted lipid disc systems to study the direct interaction of Tabimorelin with the GHSR in a membrane-like environment, which has already provided insights into receptor coupling to different G-proteins. guidetopharmacology.org

In Vivo Models: Animal models have been instrumental in understanding the systemic effects of Tabimorelin. researchgate.net However, there is a need for more refined in vivo models to dissect specific pathways. This includes:

Genetically engineered mouse models with cell-type-specific knockout or modification of the GHSR or downstream signaling components. pnas.orgnih.gov

Advanced imaging techniques to visualize the distribution of Tabimorelin and its effects on neural circuits and peripheral organs in real-time. acs.org

Disease-specific animal models to investigate the therapeutic potential of Tabimorelin in conditions such as cachexia, heart failure, and renal failure. nih.govmdpi.comoup.com

The challenge in developing these models lies in their complexity and the need to ensure they accurately reflect human physiology. nih.govvibiosphen.com

Integration of Computational Approaches in Ligand Design and Mechanism Prediction

Computational modeling and simulation are becoming increasingly powerful tools in drug discovery and mechanistic studies. nih.gov

Ligand Design:

Structure-based drug design: The recently resolved crystal and cryo-electron microscopy structures of the GHSR in complex with various ligands provide a valuable template for the computational design of novel Tabimorelin analogs with improved properties. nih.govnih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies: These can help identify the key structural features of Tabimorelin that determine its potency and signaling bias.

Mechanism Prediction:

Molecular dynamics simulations: These simulations can provide insights into the dynamic interactions between Tabimorelin and the GHSR, helping to predict how the ligand stabilizes specific receptor conformations and influences downstream signaling. impactfactor.org

A key challenge is the need for accurate force fields and sufficient computational power to model the complex and dynamic nature of GPCR signaling. impactfactor.org

Expanding Applications in Fundamental Biological Research

Beyond its potential therapeutic applications, Tabimorelin can serve as a valuable tool for fundamental biological research. As a specific and potent GHSR agonist, it can be used to probe the physiological roles of the ghrelin system in various biological processes. researchgate.net

Potential areas of research include:

Neuroscience: Investigating the role of the ghrelin system in learning, memory, mood, and reward pathways. nih.gov

Metabolism: Further elucidating the interplay between the ghrelin system, insulin signaling, and energy homeostasis. nih.gov

Aging: Exploring the effects of long-term GHSR activation on age-related physiological changes.

Q & A

Basic: What analytical methods are recommended for confirming the purity and stability of Tabimorelin (hemifumarate) in experimental settings?

Methodological Guidance:

- High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is critical for verifying chemical integrity. Include retention time matching and spiking experiments to confirm identity .

- Stability Studies : Conduct accelerated stability testing under varying temperatures (e.g., 25°C, 40°C) and humidity conditions (e.g., 60% RH) to assess degradation profiles. Use USP/Ph.Eur. guidelines for protocol design .

- Mass Spectrometry (MS) : Pair with HPLC (HPLC-MS) to detect trace impurities and confirm molecular weight .

Advanced: How can researchers design a study to investigate polymorphic forms of Tabimorelin (hemifumarate) and their impact on pharmacokinetics?

Methodological Guidance:

- Polymorph Screening : Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify crystalline forms. Compare dissolution rates of polymorphs in simulated biological fluids .

- In Vivo Correlation : Design a crossover pharmacokinetic study in animal models (e.g., rodents) to compare bioavailability between polymorphs. Measure plasma concentrations via LC-MS/MS and apply non-compartmental analysis .

- Statistical Modeling : Use ANOVA to assess significance of polymorph-driven variability in absorption metrics .

Basic: What are the critical steps in synthesizing Tabimorelin (hemifumarate) to ensure reproducibility in academic labs?

Methodological Guidance:

- Protocol Adherence : Follow published synthetic routes for (R)-enantiomer purity, including chiral resolution steps and hemifumarate salt formation .

- In-Process Controls : Monitor reaction intermediates via Thin-Layer Chromatography (TLC) and adjust stoichiometry to minimize byproducts.

- Documentation : Maintain detailed logs of reaction conditions (temperature, solvent purity) and batch records to troubleshoot variability .

Advanced: What strategies are effective in resolving contradictory findings between studies on Tabimorelin (hemifumarate)'s mechanism of action?

Methodological Guidance:

- Systematic Review : Conduct a meta-analysis of dose-response relationships across studies, stratifying by model systems (e.g., in vitro vs. in vivo) and endpoints (e.g., GH release vs. receptor binding) .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., cell line authentication, controlled animal diets) to isolate confounding variables .

- Pathway Analysis : Use transcriptomics or proteomics to identify upstream/downstream effectors that may explain discrepancies .

Basic: How should researchers design dose-response studies for Tabimorelin (hemifumarate) in preclinical models?

Methodological Guidance:

- PICO Framework : Define Population (e.g., Sprague-Dawley rats), Intervention (dose range: 0.1–10 mg/kg), Comparison (vehicle control), and Outcome (growth hormone levels at 30-min intervals) .

- Dose Escalation : Use log-fold increments to identify EC₅₀ values. Include a washout period between doses to prevent carryover effects .

- Data Normalization : Express results as % baseline GH secretion to account for inter-subject variability .

Advanced: How can multi-omics approaches elucidate off-target effects of Tabimorelin (hemifumarate)?

Methodological Guidance:

- Transcriptomics : Perform RNA sequencing on treated vs. untreated hepatocytes to identify dysregulated pathways (e.g., lipid metabolism). Validate hits via qPCR .

- Metabolomics : Use LC-MS-based profiling to detect shifts in endogenous metabolites (e.g., IGF-1, glucose) in serum samples .

- Network Pharmacology : Integrate omics data with STRING or KEGG databases to map interaction networks and prioritize mechanistic hypotheses .

Basic: What ethical and practical considerations are essential for human trials involving Tabimorelin (hemifumarate)?

Methodological Guidance:

- Informed Consent : Disclose potential risks (e.g., hyperglycemia) and benefits (e.g., muscle mass retention) using non-technical language .

- Sample Size Justification : Use G*Power to calculate participant numbers based on effect sizes from preclinical data (α=0.05, power=80%) .

- Safety Monitoring : Schedule frequent blood draws to assess liver enzymes and glucose levels, adhering to ICH guidelines .

Advanced: How can researchers optimize formulations of Tabimorelin (hemifumarate) for enhanced blood-brain barrier penetration?

Methodological Guidance:

- Prodrug Design : Synthesize ester derivatives to improve lipophilicity. Assess partition coefficients (LogP) via shake-flask method .

- Nanocarrier Systems : Test lipid-based nanoparticles for brain targeting. Use in situ perfusion models to quantify uptake efficiency .

- Pharmacokinetic Modeling : Apply compartmental models to predict brain-to-plasma ratios and optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。